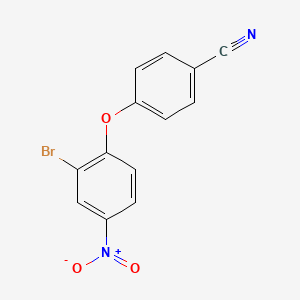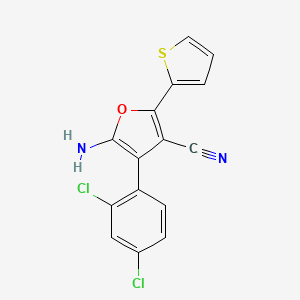![molecular formula C15H13ClN2O6S B3037978 Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(4-nitrophenyl)malonate CAS No. 685108-30-9](/img/structure/B3037978.png)
Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(4-nitrophenyl)malonate
Vue d'ensemble
Description
“Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(4-nitrophenyl)malonate” is a chemical compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The compound also contains a nitrophenyl group and a malonate group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a thiazole ring, a nitrophenyl group, and a malonate group . The thiazole ring is a five-membered ring with one sulfur atom and one nitrogen atom . The orientation of the thiazole ring towards the target site can be nitrogen orientation, sulfur orientation, or parallel orientation .Applications De Recherche Scientifique
Synthesis and Molecular Structure
- Synthesis and Structure Analysis : The compound has been synthesized and studied for its molecular structure using techniques like NMR, X-ray diffraction, and ab initio calculations. This analysis helps in understanding the molecular geometry and electronic properties of the compound (Jiménez-Cruz et al., 2003).
Intermediates in Synthesis Processes
- Role in Synthesis of Other Compounds : It is used as an intermediate in the synthesis of various other chemical compounds, showcasing its importance in organic synthesis and chemical engineering (Baudoux et al., 1998).
Reinvestigation of Molecular Assignments
- Correction of Molecular Assignments : Research has also focused on correcting the molecular assignments of similar compounds, highlighting the importance of accurate characterization in chemical research (Peet & Sunder, 1986).
Molecular Interactions and Conjugation Effects
- Study of Molecular Interactions : Studies have been conducted to understand the interactions within molecules of this compound, such as intramolecular S...O interactions and their effects on the molecule's structure (Heinemann et al., 1994).
Chemical Reactions and Product Formation
- Chemical Reaction Studies : Research includes studying its reactions with other compounds, leading to the formation of new chemical entities. This is crucial in understanding reaction mechanisms and developing new synthetic methods (Singh & Ghosh, 2010).
Synthesis of Complex Molecules
- Synthesis of Complex Molecular Structures : The compound has been utilized in the synthesis of complex molecular structures, highlighting its utility in advanced organic synthesis and material science (Boichenko et al., 2020).
Molecular Docking and Bioassay Studies
- Molecular Docking and Bioassay : Studies include molecular docking and bioassay as a cyclooxygenase-2 inhibitor, demonstrating its potential applications in biomedical research (Al-Hourani et al., 2016).
Mécanisme D'action
Target of Action
This compound is a research chemical and more studies are needed to identify its specific targets and their roles .
Mode of Action
It is known that thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds . These compounds have shown diverse biological activities, suggesting that they may interact with multiple targets and induce various changes .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
As a research chemical, it is currently being studied for its potential biological activities .
Analyse Biochimique
Biochemical Properties
Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(4-nitrophenyl)malonate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in bacterial lipid biosynthesis, thereby exhibiting antimicrobial properties . Additionally, this compound can bind to specific proteins, altering their conformation and affecting their biological activity. These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . It also affects cell proliferation and differentiation, making it a potential candidate for cancer therapy. Furthermore, its impact on cellular metabolism includes alterations in the levels of key metabolites and changes in metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, it can inhibit the activity of enzymes involved in DNA replication, thereby preventing cell proliferation. Additionally, it can activate certain signaling pathways that promote apoptosis in cancer cells. These molecular interactions are critical for understanding the compound’s therapeutic potential.
Propriétés
IUPAC Name |
dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(4-nitrophenyl)propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O6S/c1-23-12(19)15(13(20)24-2,7-11-8-17-14(16)25-11)9-3-5-10(6-4-9)18(21)22/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUROYMSYHDXXLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN=C(S1)Cl)(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201141461 | |
| Record name | 1,3-Dimethyl 2-[(2-chloro-5-thiazolyl)methyl]-2-(4-nitrophenyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201141461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
685108-30-9 | |
| Record name | 1,3-Dimethyl 2-[(2-chloro-5-thiazolyl)methyl]-2-(4-nitrophenyl)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=685108-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyl 2-[(2-chloro-5-thiazolyl)methyl]-2-(4-nitrophenyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201141461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1,6-Dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy]acetic acid](/img/structure/B3037900.png)
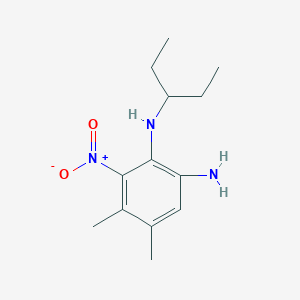
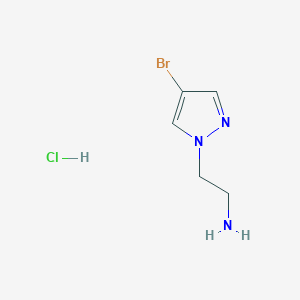

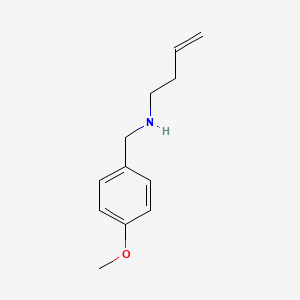
![2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B3037907.png)
![[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B3037908.png)
![2-chloro-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3037911.png)

